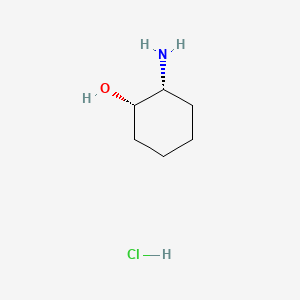

(1R,2S)-2-aminocyclohexanol hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

(1R,2S)-2-aminocyclohexan-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO.ClH/c7-5-3-1-2-4-6(5)8;/h5-6,8H,1-4,7H2;1H/t5-,6+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKKCSUHCVGCGFA-RIHPBJNCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]([C@H](C1)N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

190792-72-4, 6936-47-6 | |

| Record name | (1R,2S)-2-aminocyclohexan-1-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | cis-2-Aminocyclohexanol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to (1R,2S)-2-Aminocyclohexanol Hydrochloride: A Chiral Building Block in Asymmetric Synthesis

CAS Number: 190792-72-4 Molecular Formula: C₆H₁₄ClNO Molecular Weight: 151.63 g/mol

Abstract

(1R,2S)-2-Aminocyclohexanol hydrochloride is a chiral amino alcohol that serves as a versatile and valuable building block in modern organic and medicinal chemistry. Its rigid cyclohexane backbone and defined stereochemistry make it an important precursor for the synthesis of chiral ligands, auxiliaries, and biologically active molecules. This technical guide provides a comprehensive overview of its chemical properties, detailed experimental protocols for its synthesis via enzymatic kinetic resolution, and its application in the development of targeted therapeutics, specifically as a key component of Spleen Tyrosine Kinase (SYK) inhibitors.

Physicochemical and Spectroscopic Data

This compound is a white to off-white crystalline solid.[1] Key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₄ClNO | [2] |

| Molecular Weight | 151.63 g/mol | [2] |

| Appearance | White to off-white powder | [1] |

| Optical Purity | ≥97% (enantiomeric excess) | |

| Form | Powder |

Synthesis via Enzymatic Kinetic Resolution

The enantiomerically pure (1R,2S)-2-aminocyclohexanol is most effectively prepared through the enzymatic kinetic resolution of racemic cis-2-aminocyclohexanol. This method leverages the high enantioselectivity of lipases to preferentially acylate one enantiomer, allowing for the separation of the desired isomer.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of rac-cis-2-Aminocyclohexanol

This protocol is based on established methodologies for the enzymatic resolution of cyclic amino alcohols.[4][5]

Materials:

-

Racemic cis-2-aminocyclohexanol

-

Lipase (e.g., Candida antarctica lipase B (CAL-B), Novozym 435, or Pseudomonas cepacia lipase)[4][5]

-

Acylating agent (e.g., vinyl acetate, 2,2,2-trifluoroethyl butanoate)[4][5]

-

Anhydrous organic solvent (e.g., diethyl ether, diisopropyl ether, or a mixture of tert-butyl methyl ether and tert-amyl alcohol)[4][5]

-

Buffer solution (e.g., phosphate buffer, pH 7) for workup

-

Hydrochloric acid (e.g., 1 M aqueous solution or HCl in a suitable organic solvent)

-

Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

-

Enzyme Immobilization (if necessary): If using a non-immobilized lipase, it may be beneficial to immobilize it on a suitable support to improve stability and facilitate recovery.

-

Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve racemic cis-2-aminocyclohexanol in the chosen anhydrous organic solvent.

-

Enzyme Addition: Add the lipase to the reaction mixture. The enzyme loading will need to be optimized but is typically in the range of 10-50 mg of enzyme per mmol of substrate.

-

Acylation: Add the acylating agent to the mixture. Vinyl acetate is a common choice due to the irreversible nature of the reaction.

-

Reaction Monitoring: Stir the reaction mixture at a controlled temperature (e.g., room temperature or slightly elevated) and monitor the progress by a suitable analytical technique such as chiral HPLC or GC to determine the enantiomeric excess (ee) of the remaining amino alcohol and the formed ester. The reaction is typically stopped at or near 50% conversion to achieve high ee for both the unreacted starting material and the acylated product.

-

Workup:

-

Once the desired conversion is reached, filter off the enzyme.

-

Remove the solvent under reduced pressure.

-

The resulting mixture of the acylated product and the unreacted (1R,2S)-2-aminocyclohexanol can be separated by column chromatography.

-

Alternatively, an acid-base extraction can be employed. Dissolve the mixture in an organic solvent and wash with an acidic aqueous solution to extract the unreacted amine. The acylated product will remain in the organic layer.

-

-

Deprotection (if necessary): The acylated (1S,2R)-enantiomer can be hydrolyzed back to the amino alcohol if that enantiomer is also desired.

-

Salt Formation: To obtain the hydrochloride salt, dissolve the purified (1R,2S)-2-aminocyclohexanol in a suitable solvent (e.g., diethyl ether or isopropanol) and treat with a solution of hydrochloric acid. The hydrochloride salt will precipitate and can be collected by filtration and dried.

Below is a DOT script for the general workflow of the enzymatic resolution process.

Applications in Asymmetric Synthesis and Drug Development

This compound is a cornerstone for the synthesis of a wide array of chiral molecules.[3] Its utility stems from the ability to introduce a specific stereochemical configuration into a target molecule, which is crucial for achieving desired biological activity.[1]

Synthesis of Chiral Ligands for Asymmetric Catalysis

The amino and hydroxyl groups of (1R,2S)-2-aminocyclohexanol provide convenient handles for the construction of various types of chiral ligands, such as those used in asymmetric hydrogenation, alkylation, and other carbon-carbon bond-forming reactions. These ligands coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of the catalyzed reaction.

A general workflow for the synthesis of a chiral ligand from this compound is depicted below.

Role in the Development of Spleen Tyrosine Kinase (SYK) Inhibitors

A significant application of (1R,2S)-2-aminocyclohexanol is in the synthesis of inhibitors of Spleen Tyrosine Kinase (SYK). SYK is a non-receptor tyrosine kinase that plays a crucial role in the signal transduction of various immunoreceptors, making it a therapeutic target for autoimmune and inflammatory diseases.[6][7]

A novel, orally bioavailable SYK inhibitor, designated RO9021, incorporates the (1R,2S)-2-aminocyclohexylamino moiety.[6] The precise stereochemistry provided by the (1R,2S)-2-aminocyclohexanol building block is critical for the inhibitor's potency and selectivity.

The general structure of RO9021 is 6-[(1R,2S)-2-Amino-cyclohexylamino]-4-(5,6-dimethyl-pyridin-2-ylamino)-pyridazine-3-carboxylic acid amide.[6]

The development of such inhibitors involves a multi-step synthetic sequence where the chiral amine is introduced through nucleophilic substitution.

Signaling Pathway of SYK Inhibition:

SYK is a key mediator in the signaling cascades of various immune cell receptors, including the B-cell receptor (BCR) and Fc receptors (FcR) on mast cells, macrophages, and other immune cells.[6] Upon receptor activation, SYK is recruited to the receptor complex and becomes phosphorylated, initiating a downstream signaling cascade that leads to cellular responses such as proliferation, differentiation, and the release of inflammatory mediators.

SYK inhibitors like those derived from (1R,2S)-2-aminocyclohexanol act as ATP-competitive inhibitors, binding to the active site of the kinase and preventing the phosphorylation of downstream substrates.[6] This effectively blocks the signaling cascade and mitigates the inflammatory response.

The following diagram illustrates the simplified signaling pathway and the point of intervention by a SYK inhibitor.

Safety and Handling

This compound is classified as a hazardous substance. It is known to cause skin irritation and serious eye damage.[2] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a chiral building block of significant importance in asymmetric synthesis. Its ready availability through efficient enzymatic resolution methods, combined with its versatile chemical functionality, has made it a valuable tool for chemists in academia and industry. Its role in the development of potent and selective kinase inhibitors, such as those targeting SYK, highlights its contribution to the advancement of modern medicine. This technical guide provides a foundation for researchers and drug development professionals to understand and utilize this important chiral molecule in their work.

References

- 1. A Practical Method for the Synthesis of Highly Enantioenriched trans-1,2-Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 2. (1R,2S)-2-aminocyclohexan-1-ol hydrochloride | C6H14ClNO | CID 12228413 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Buy (1R,2S)-2-aminocyclohexanol | 931-15-7 [smolecule.com]

- 4. researchgate.net [researchgate.net]

- 5. [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Selective inhibition of spleen tyrosine kinase (SYK) with a novel orally bioavailable small molecule inhibitor, RO9021, impinges on various innate and adaptive immune responses: implications for SYK inhibitors in autoimmune disease therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pure.flib.u-fukui.ac.jp [pure.flib.u-fukui.ac.jp]

An In-depth Technical Guide to the Synthesis and Characterization of (1R,2S)-2-Aminocyclohexanol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of (1R,2S)-2-aminocyclohexanol hydrochloride, a valuable chiral building block in organic and medicinal chemistry.[1] The cis configuration of the amino and hydroxyl groups on the cyclohexane ring imparts unique stereochemical properties that are instrumental in asymmetric synthesis and the development of chiral catalysts.[1] This document details the synthetic pathway from cyclohexene oxide, including the critical chiral resolution step, and outlines the analytical methods for its thorough characterization.

Synthesis

The synthesis of enantiomerically pure this compound is most effectively achieved through a three-step process. This process begins with the synthesis of racemic cis-2-aminocyclohexanol, followed by chiral resolution to isolate the desired (1R,2S)-enantiomer, and concludes with the formation of the hydrochloride salt.

Experimental Protocols

Step 1: Synthesis of Racemic cis-2-Aminocyclohexanol

This procedure outlines the ring-opening of cyclohexene oxide with ammonia to produce a mixture of cis- and trans-2-aminocyclohexanol.

-

Materials: Cyclohexene oxide, 28% aqueous ammonia solution, toluene.

-

Procedure:

-

In a high-pressure autoclave, combine cyclohexene oxide (1 mol) and a 28% aqueous ammonia solution (10 mol).

-

Heat the mixture to 60-65°C and stir for 4 hours.[2]

-

Cool the reaction mixture to room temperature.

-

Concentrate the mixture under reduced pressure to remove excess ammonia and water.

-

Add toluene to the concentrate and perform azeotropic distillation to remove residual water.

-

The resulting crude product is a mixture of cis- and trans-2-aminocyclohexanol, which can be purified by distillation or used directly in the next step. The cis isomer is the target for resolution.

-

Step 2: Chiral Resolution of (±)-cis-2-Aminocyclohexanol

This protocol uses L-(+)-tartaric acid as a resolving agent to selectively crystallize the diastereomeric salt of the (1R,2S)-enantiomer.

-

Materials: Racemic cis-2-aminocyclohexanol, L-(+)-tartaric acid, methanol, diethyl ether, 10% aqueous sodium hydroxide solution, dichloromethane.

-

Procedure:

-

Dissolve racemic cis-2-aminocyclohexanol (1 mol) in warm methanol.

-

In a separate flask, dissolve L-(+)-tartaric acid (1 mol) in warm methanol.

-

Slowly add the tartaric acid solution to the aminocyclohexanol solution with stirring.

-

Allow the mixture to cool to room temperature and then chill in an ice bath to induce crystallization of the diastereomeric salt.

-

Collect the crystals of (1R,2S)-2-aminocyclohexanol-L-tartrate by vacuum filtration and wash with cold diethyl ether.

-

To isolate the free base, dissolve the collected salt in water and basify to a pH > 10 with a 10% aqueous sodium hydroxide solution.

-

Extract the aqueous solution with dichloromethane (3 x 50 mL).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (1R,2S)-2-aminocyclohexanol as a solid.

-

Step 3: Formation of this compound

This final step converts the enantiomerically pure free base into its stable hydrochloride salt.

-

Materials: (1R,2S)-2-aminocyclohexanol, concentrated hydrochloric acid, isopropanol, diethyl ether.

-

Procedure:

-

Dissolve the purified (1R,2S)-2-aminocyclohexanol in isopropanol.

-

Cool the solution in an ice bath and slowly add a stoichiometric amount of concentrated hydrochloric acid dropwise with stirring.

-

A white precipitate of this compound will form.

-

Continue stirring in the ice bath for 30 minutes.

-

Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.

-

Characterization

The synthesized this compound is characterized by its physical properties and various spectroscopic techniques to confirm its identity, purity, and stereochemistry.

Physical and Chemical Properties

The fundamental physical and chemical properties of this compound are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₄ClNO | [3][4] |

| Molecular Weight | 151.63 g/mol | [3][4] |

| Appearance | White to off-white crystalline solid | [4] |

| Melting Point | 65°C (for the free base) | [1] |

| CAS Number | 190792-72-4 | [3][5] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to elucidate the carbon-hydrogen framework of the molecule. The hydrochloride salt is typically analyzed in D₂O or DMSO-d₆.

¹H NMR Data (Predicted, in D₂O)

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~3.8 - 3.9 | m | H-1 (CH-OH) |

| ~3.2 - 3.3 | m | H-2 (CH-NH₃⁺) |

| ~1.2 - 2.1 | m | Cyclohexyl H's |

¹³C NMR Data (Predicted, in D₂O)

| Chemical Shift (ppm) | Assignment |

| ~70 - 75 | C-1 (CH-OH) |

| ~55 - 60 | C-2 (CH-NH₃⁺) |

| ~20 - 35 | C-3, C-4, C-5, C-6 |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is employed to identify the key functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3550 - 3200 | Strong, Broad | O-H stretch (alcohol) |

| 3200 - 3000 | Strong, Broad | N-H stretch (ammonium salt) |

| 2950 - 2850 | Strong | C-H stretch (alkane) |

| ~1600 | Medium | N-H bend (ammonium salt) |

| 1300 - 1000 | Strong | C-O stretch (alcohol) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The analysis is performed on the free base, (1R,2S)-2-aminocyclohexanol.

| m/z | Putative Fragment Identity |

| 115 | [M]⁺ (Molecular ion) |

| 98 | [M - NH₃]⁺ |

| 97 | [M - H₂O]⁺ |

| 57 | [C₃H₅O]⁺ or [C₄H₉]⁺ |

Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrument: 400 MHz (or higher) NMR spectrometer.

-

Sample Preparation: Dissolve approximately 10 mg of the hydrochloride salt in 0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

-

Procedure: Acquire ¹H and ¹³C NMR spectra according to standard instrument protocols. Process the data to determine chemical shifts, multiplicities, and coupling constants.

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Instrument: FTIR spectrometer.

-

Sample Preparation: Prepare a KBr pellet containing approximately 1% of the sample or use an ATR accessory.

-

Procedure: Record the spectrum over a range of 4000-400 cm⁻¹. Identify the characteristic absorption bands for the functional groups.

Mass Spectrometry (MS)

-

Instrument: Mass spectrometer with an electron ionization (EI) source, often coupled with a gas chromatograph (GC-MS).

-

Sample Preparation: For GC-MS analysis, the hydrochloride salt is typically analyzed as its more volatile free base. Dissolve the sample in a suitable solvent like methanol.

-

Procedure: Inject the sample into the GC-MS system. The mass spectrum of the free base will show the molecular ion peak and characteristic fragment ions.

Chiral High-Performance Liquid Chromatography (HPLC)

-

Purpose: To determine the enantiomeric excess (e.e.) of the final product.

-

Instrument: HPLC system with a chiral stationary phase column (e.g., Chiralpak®).

-

Mobile Phase: A mixture of n-hexane and isopropanol, often with a small amount of an amine modifier like diethylamine.

-

Procedure:

-

Dissolve a small amount of the sample in the mobile phase.

-

Inject the sample onto the chiral column.

-

Monitor the elution of the enantiomers using a UV detector.

-

Calculate the enantiomeric excess by comparing the peak areas of the two enantiomers.

-

References

- 1. Buy (1R,2S)-2-aminocyclohexanol | 931-15-7 [smolecule.com]

- 2. EP2168943A1 - Method for producing optically active trans-2-aminocyclohexanol and intermediate of optically active trans-2-aminocyclohexanol - Google Patents [patents.google.com]

- 3. (1R,2S)-2-aminocyclohexan-1-ol hydrochloride | C6H14ClNO | CID 12228413 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS 200352-28-9: (1S,2R)-2-aminocyclohexanol Hydrochloride [cymitquimica.com]

- 5. This compound|lookchem [lookchem.com]

Spectroscopic Data and Experimental Protocols for (1R,2S)-2-Aminocyclohexanol Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (1R,2S)-2-aminocyclohexanol hydrochloride, a chiral building block crucial in pharmaceutical development and organic synthesis. While a complete, publicly available dataset for the hydrochloride salt remains elusive in aggregated databases, this guide synthesizes available information for related structures and outlines the standard experimental protocols for acquiring the necessary spectroscopic data.

Spectroscopic Data

To assist researchers, the following tables provide predicted data and data from the closely related free base, cis-2-aminocyclohexanol. These values can serve as a reference for the analysis of experimentally obtained spectra of the hydrochloride salt. It is important to note that the protonation of the amine group in the hydrochloride salt will lead to downfield shifts of adjacent protons and carbons in the NMR spectra.

Table 1: ¹H NMR Spectral Data

| Proton | Predicted Chemical Shift (ppm) for Hydrochloride Salt | Reported Chemical Shift (ppm) for cis-2-Aminocyclohexanol (Free Base) | Multiplicity | Coupling Constants (Hz) |

| H1 (CH-OH) | ~3.8 - 4.0 | 3.16 | m | - |

| H2 (CH-NH₃⁺) | ~3.2 - 3.4 | 2.52 | m | - |

| Cyclohexyl H | ~1.2 - 2.2 | 1.1 - 2.0 | m | - |

| OH | Variable | Variable | br s | - |

| NH₃⁺ | Variable | - | br s | - |

| Predicted values are based on the expected deshielding effect of the ammonium group. Actual values must be determined experimentally. | ||||

| **Data for the free base is indicative and will differ from the hydrochloride salt. |

Table 2: ¹³C NMR Spectral Data

| Carbon | Predicted Chemical Shift (ppm) for Hydrochloride Salt * |

| C1 (CH-OH) | ~70 - 75 |

| C2 (CH-NH₃⁺) | ~55 - 60 |

| C3, C6 | ~30 - 35 |

| C4, C5 | ~20 - 25 |

| Predicted values based on typical shifts for similar structures. Experimental verification is required. |

Table 3: IR Spectral Data

| Functional Group | Characteristic Absorption Range (cm⁻¹) | Intensity |

| O-H Stretch (Alcohol) | 3200 - 3600 | Strong, Broad |

| N-H Stretch (Ammonium) | 2800 - 3200 | Strong, Broad |

| C-H Stretch (Aliphatic) | 2850 - 2960 | Strong |

| N-H Bend (Ammonium) | 1500 - 1650 | Medium |

| C-O Stretch (Alcohol) | 1050 - 1150 | Strong |

| A product specification sheet for cis-2-aminocyclohexanol hydrochloride confirms that the infrared spectrum conforms to its structure, though the actual spectrum is not provided.[1] |

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to confirm the molecular structure and stereochemistry of this compound.

Methodology:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in a suitable deuterated solvent (e.g., Deuterium Oxide (D₂O) or Methanol-d₄) in a standard 5 mm NMR tube. D₂O is often a good choice for hydrochloride salts due to their solubility.[2]

-

Ensure the sample is fully dissolved. Gentle vortexing may be applied.

-

-

Instrument Setup:

-

Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Tune and shim the instrument to the specific solvent used.

-

Acquire a ¹H NMR spectrum. Standard parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

-

Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence.

-

-

Data Analysis:

-

Process the spectra using appropriate software (e.g., MestReNova, TopSpin).

-

Reference the spectra to the residual solvent peak.

-

Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.

-

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the molecule.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology (KBr Pellet Method):

-

Sample Preparation:

-

Pellet Formation:

-

Spectrum Acquisition:

-

Place the KBr pellet in the sample holder of an FTIR spectrometer.

-

Record the infrared spectrum, typically in the range of 4000 to 400 cm⁻¹.

-

Acquire a background spectrum of a blank KBr pellet to subtract from the sample spectrum.

-

-

Data Analysis:

-

Identify the characteristic absorption bands corresponding to the functional groups (O-H, N-H, C-H, C-O) present in the molecule.

-

Structural Confirmation Workflow

The following diagram illustrates the logical workflow for confirming the structure of this compound using the described spectroscopic methods.

Caption: Spectroscopic analysis workflow.

This guide serves as a foundational resource for researchers working with this compound. While direct spectroscopic data is limited in the public domain, the provided information on related compounds and detailed experimental protocols will enable scientists to confidently acquire and interpret the necessary data for their research and development activities.

References

In-Depth Technical Guide on (1R,2S)-2-aminocyclohexanol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1R,2S)-2-aminocyclohexanol hydrochloride is a chiral organic compound of significant interest in synthetic and medicinal chemistry. It serves as a valuable building block for the synthesis of complex molecules and pharmaceuticals due to its specific stereochemistry.[1][2] This technical guide provides a summary of its known properties and outlines a detailed, generalized protocol for the determination of its crystal structure by single-crystal X-ray diffraction, a critical step in drug development for understanding solid-state properties and molecular conformation. While a specific, publicly available crystal structure determination for this compound could not be located in the existing literature or crystallographic databases, this guide offers the necessary procedural information for researchers to carry out such an analysis.

Introduction

(1R,2S)-2-aminocyclohexanol is the cis-stereoisomer of 2-aminocyclohexanol, meaning the amino and hydroxyl groups are on the same side of the cyclohexane ring.[1] This specific spatial arrangement allows for intramolecular hydrogen bonding, which influences its chemical reactivity and physical properties.[2] The hydrochloride salt is a common form for improving the compound's stability and solubility.[3][4] Understanding the precise three-dimensional structure of this molecule in its crystalline form is crucial for computational modeling, structure-activity relationship (SAR) studies, and the rational design of new chemical entities.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₄ClNO | [5][6] |

| Molecular Weight | 151.63 g/mol | [3][6] |

| CAS Number | 190792-72-4 | [3][5] |

| Appearance | White crystalline solid | [4] |

| Chirality | (1R,2S) | [1] |

| Synonyms | cis-2-Aminocyclohexanol hydrochloride | [3][6] |

Stereoisomerism of 2-Aminocyclohexanol

The relationship between the different stereoisomers of 2-aminocyclohexanol is a key aspect of its chemistry. The diagram below illustrates the relationship between the enantiomers and diastereomers of this compound.

Caption: Stereochemical relationships of 2-aminocyclohexanol isomers.

Experimental Protocol for Crystal Structure Determination

The following is a generalized, yet detailed, protocol for the determination of the crystal structure of a small organic molecule such as this compound.

Crystallization

The goal of crystallization is to obtain single crystals of sufficient size and quality for X-ray diffraction analysis.

-

Materials and Reagents:

-

This compound (high purity)

-

A selection of solvents for solubility screening (e.g., water, ethanol, methanol, isopropanol, acetonitrile, acetone, and mixtures thereof)

-

Small glass vials or test tubes

-

Microscope for crystal inspection

-

-

Procedure:

-

Solubility Screening: Determine the solubility of the compound in a range of solvents at room temperature and at elevated temperatures. An ideal solvent for recrystallization is one in which the compound is sparingly soluble at room temperature but highly soluble at a higher temperature.

-

Crystal Growth Methods:

-

Slow Evaporation: Prepare a saturated or near-saturated solution of the compound in a suitable solvent in a vial. Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks at a constant temperature.

-

Slow Cooling: Prepare a saturated solution of the compound at an elevated temperature. Allow the solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., in a refrigerator). The gradual decrease in solubility can promote the growth of single crystals.

-

Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed container that contains a solvent in which the compound is insoluble (the "anti-solvent"). The anti-solvent vapor will slowly diffuse into the compound's solution, reducing its solubility and inducing crystallization.

-

-

Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a spatula or by decanting the solvent. Wash the crystals with a small amount of a solvent in which they are insoluble and then allow them to air dry or dry under a gentle stream of inert gas.

-

Single-Crystal X-ray Diffraction Data Collection

-

Instrumentation:

-

Single-crystal X-ray diffractometer (e.g., equipped with a CCD or CMOS detector)

-

X-ray source (e.g., Mo Kα or Cu Kα radiation)

-

Cryo-cooling system (e.g., liquid nitrogen stream)

-

-

Procedure:

-

Crystal Mounting: Select a well-formed single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) under a microscope. Mount the crystal on a goniometer head using a suitable cryo-protectant (if necessary) and a cryo-loop.

-

Data Collection:

-

Center the crystal in the X-ray beam.

-

Cool the crystal to a low temperature (typically 100 K) to minimize thermal motion and radiation damage.

-

Perform an initial screening to determine the crystal quality and unit cell parameters.

-

Collect a full sphere of diffraction data by rotating the crystal through a series of angles and recording the diffraction pattern at each step.

-

-

Structure Solution and Refinement

-

Software:

-

Data processing software (e.g., CrysAlisPro, SAINT)

-

Structure solution software (e.g., SHELXT, SIR)

-

Structure refinement software (e.g., SHELXL, Olex2)

-

-

Procedure:

-

Data Reduction: Integrate the raw diffraction images to obtain a list of reflection intensities and their standard uncertainties. Apply corrections for Lorentz and polarization effects, and for absorption.

-

Structure Solution: Determine the initial positions of the atoms in the unit cell using direct methods or Patterson methods.

-

Structure Refinement: Refine the atomic positions, and thermal parameters against the experimental diffraction data using a least-squares minimization algorithm. Locate and add hydrogen atoms to the model.

-

Validation: Assess the quality of the final crystal structure model using various metrics such as R-factors, goodness-of-fit, and residual electron density maps.

-

Experimental Workflow Diagram

The following diagram illustrates the typical workflow for determining the crystal structure of a small molecule.

References

- 1. Buy (1R,2S)-2-aminocyclohexanol | 931-15-7 [smolecule.com]

- 2. (1R,2S)-2-Aminocyclohexanol [benchchem.com]

- 3. This compound|lookchem [lookchem.com]

- 4. Page loading... [wap.guidechem.com]

- 5. molecularinfo.com [molecularinfo.com]

- 6. (1R,2S)-2-aminocyclohexan-1-ol hydrochloride | C6H14ClNO | CID 12228413 - PubChem [pubchem.ncbi.nlm.nih.gov]

Commercial Availability and Synthetic Routes of Enantiopure (1R,2S)-2-Aminocyclohexanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Enantiopure (1R,2S)-2-aminocyclohexanol is a valuable chiral building block in organic and medicinal chemistry. Its vicinal amino and hydroxyl functional groups on a cyclohexane scaffold provide a rigid and stereochemically defined structure crucial for the synthesis of complex molecules and pharmaceuticals. This technical guide provides a comprehensive overview of its commercial availability, along with detailed experimental protocols for its synthesis, catering to the needs of researchers and professionals in drug development.

Commercial Availability

(1R,2S)-2-aminocyclohexanol and its hydrochloride salt are available from several chemical suppliers in varying quantities and purities. The hydrochloride salt is often preferred for its increased stability and ease of handling. Below is a summary of representative commercial offerings.

| Supplier | Product Name | CAS Number | Purity | Available Quantities |

| Smolecule | (1R,2S)-2-aminocyclohexanol | 931-15-7 | Not Specified | Inquire |

| BenchChem | (1R,2S)-2-Aminocyclohexanol | 260065-86-9 | Research Grade | Inquire |

| LookChem | (1R,2S)-2-aminocyclohexanol | 260065-86-9 | Not Specified | Inquire |

| ChemicalBook | (1R,2S)-2-aminocyclohexanol | 260065-86-9 | Not Specified | Inquire |

| Sigma-Aldrich | (1R,2S)-cis-2-Aminocyclohexanol hydrochloride | 190792-72-4 | ≥97% (GC) | 100mg, 500mg (Discontinued) |

| SynQuest Labs | (1R,2S)-2-Aminocyclohexanol hydrochloride | 190792-72-4 | Not Specified | 1g, 5g, 10g |

| Matrix Scientific | This compound | 190792-72-4 | 95+% | 500mg, 1g |

| TRC | (1R,2S)-2-Aminocyclohexanolhydrochloride | 190792-72-4 | Not Specified | 500mg |

Synthetic Methodologies

The preparation of enantiopure (1R,2S)-2-aminocyclohexanol can be achieved through several synthetic strategies. The most common approaches involve the synthesis of the racemic cis-2-aminocyclohexanol followed by chiral resolution, or an asymmetric synthesis starting from an achiral precursor like cyclohexene.

Synthesis of Racemic cis-2-Aminocyclohexanol

A common precursor for chiral resolution is the racemic mixture of cis-2-aminocyclohexanol. A typical synthesis starts from cyclohexene.

Experimental Protocol: Synthesis from Cyclohexene

This synthesis involves a three-step process: cyclization, ring-opening, and hydrolysis.

-

Step 1: Cyclization of Cyclohexene

-

To a solution of cyclohexene in a suitable solvent such as dichloromethane, a halogenating agent like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) is added in the presence of a catalyst.

-

The reaction mixture is stirred at a controlled temperature (e.g., 0-90 °C) to form a halonium intermediate.

-

A base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), is then added to facilitate the intramolecular cyclization to form an aziridine intermediate.[1]

-

-

Step 2: Ring-Opening of the Aziridine

-

The aziridine intermediate is then subjected to a ring-opening reaction. This is typically achieved by reacting it with an alcohol, such as methanol, in the presence of a catalyst.[1] This results in the formation of a 2-alkoxycyclohexylamine derivative.

-

-

Step 3: Hydrolysis to Racemic cis-2-Aminocyclohexanol

-

The resulting 2-alkoxycyclohexylamine is hydrolyzed under acidic conditions to cleave the alkoxy group, yielding racemic cis-2-aminocyclohexanol.

-

Chiral Resolution of Racemic cis-2-Aminocyclohexanol

The separation of the enantiomers of racemic cis-2-aminocyclohexanol is a critical step to obtain the desired (1R,2S) enantiomer. This is commonly achieved through the formation of diastereomeric salts using a chiral resolving agent.

Experimental Protocol: Diastereomeric Salt Crystallization

-

Step 1: Salt Formation

-

The racemic cis-2-aminocyclohexanol is dissolved in a suitable solvent, such as ethanol.

-

A solution of a chiral resolving agent, for example, L-(+)-tartaric acid or a derivative like L-dibenzoyltartaric acid (L-DBTA), in the same solvent is added to the racemic amine solution.[1] The molar ratio of the resolving agent to the racemate is typically around 0.5:1.[1]

-

-

Step 2: Fractional Crystallization

-

The mixture is heated to ensure complete dissolution and then slowly cooled to allow for the crystallization of one of the diastereomeric salts. The diastereomers will have different solubilities, leading to the preferential precipitation of the less soluble salt.

-

The precipitated diastereomeric salt is collected by filtration and washed with a small amount of cold solvent.

-

-

Step 3: Liberation of the Enantiopure Amine

-

The isolated diastereomeric salt is then treated with a base, such as sodium hydroxide or potassium hydroxide, to neutralize the chiral acid and liberate the free enantiopure amine.[1]

-

The pH of the aqueous solution is adjusted to be basic (pH 10-12).[1]

-

The free amine is then extracted from the aqueous layer using an organic solvent. The organic extracts are combined, dried, and the solvent is evaporated to yield the enantiopure (1R,2S)-2-aminocyclohexanol.

-

Alternatively, for the hydrochloride salt, after acidification, the water can be removed, and the product recrystallized from a suitable solvent like ethanol.[1]

-

Asymmetric Synthesis from Cyclohexene Oxide

An alternative to chiral resolution is the direct asymmetric synthesis from an achiral starting material. A notable method involves the enantioselective ring-opening of meso-cyclohexene oxide.

Experimental Protocol: Asymmetric Aminolysis of Cyclohexene Oxide

-

Step 1: Synthesis of Cyclohexene Oxide

-

Cyclohexene oxide can be prepared by the epoxidation of cyclohexene using a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA).

-

-

Step 2: Enantioselective Ring-Opening

-

The meso-cyclohexene oxide is subjected to an enantioselective ring-opening reaction with a nitrogen nucleophile in the presence of a chiral catalyst.

-

For instance, a chiral (salen)Co(III) complex can catalyze the addition of a carbamate, such as phenyl carbamate, to cyclohexene oxide with high enantioselectivity.[2]

-

The reaction is typically carried out in a suitable solvent at a controlled temperature.

-

-

Step 3: Deprotection

-

The resulting carbamate-protected amino alcohol is then deprotected under basic conditions to yield the enantiopure trans-2-aminocyclohexanol. It is important to note that this particular protocol yields the trans isomer. For the cis isomer, alternative synthetic strategies would be required.

-

Role in Biochemical Pathways and Experimental Workflows

(1R,2S)-2-aminocyclohexanol is known to interact with certain biological systems. For example, it is involved with type II polyketide synthase-like enzymes in the biosynthetic pathway of cispentacin, a nonproteinogenic amino acid.

The synthetic routes described above can be visualized as experimental workflows, providing a clear overview of the process from starting materials to the final product.

Visualizations of Pathways and Workflows

References

The Advent of Chirality: A Technical Guide to the Discovery and History of 1,2-Amino Alcohols

For Researchers, Scientists, and Drug Development Professionals

Chiral 1,2-amino alcohols are a cornerstone of modern organic synthesis and medicinal chemistry. Their ubiquitous presence in natural products, pharmaceuticals, and as powerful catalysts and chiral auxiliaries underscores their significance. This technical guide provides an in-depth exploration of the discovery and historical evolution of synthetic methodologies for accessing these vital chiral building blocks, from early resolutions of natural products to the sophisticated catalytic asymmetric methods that define contemporary synthesis.

A Historical Odyssey: From Racemic Mixtures to Asymmetric Mastery

The story of chiral 1,2-amino alcohols is intrinsically linked to the very dawn of stereochemistry and the quest for enantiomerically pure compounds. The journey begins with the isolation and synthesis of naturally occurring amino alcohols, which were initially obtained as racemic mixtures.

One of the earliest and most significant milestones was the isolation and characterization of adrenaline (epinephrine). In 1901, Jōkichi Takamine successfully isolated the hormone, and its structure was elucidated shortly after.[1][2] The first chemical synthesis of adrenaline was achieved independently by Friedrich Stolz and Henry Drysdale Dakin in 1904.[1][3] However, this early synthesis produced a racemic mixture, and it was observed that the synthetic product had only about half the physiological activity of the natural hormone, correctly implying that only one enantiomer was biologically active.[4] This finding was a crucial early demonstration of the profound impact of chirality on biological function.

Similarly, the history of ephedrine, another prominent 1,2-amino alcohol, dates back thousands of years in traditional Chinese medicine from the Ephedra plant.[5][6] The pure alkaloid was first isolated in 1885.[6] Early synthetic routes also yielded racemic mixtures, and classical resolution techniques were employed to separate the desired stereoisomers. These classical methods typically involved the formation of diastereomeric salts with a chiral resolving agent, such as a chiral carboxylic acid, followed by fractional crystallization.

The development of asymmetric synthesis provided a more elegant and efficient solution to obtaining enantiomerically pure 1,2-amino alcohols. The timeline below highlights some of the pivotal moments in this journey.

Modern Marvels: Catalytic Asymmetric Synthesis

The latter half of the 20th century witnessed a paradigm shift with the advent of catalytic asymmetric reactions. These methods offered the potential to generate chiral 1,2-amino alcohols with high enantioselectivity directly from prochiral starting materials, bypassing the often tedious and less efficient classical resolution techniques.

Sharpless Asymmetric Aminohydroxylation

A landmark achievement in this field was the development of the Sharpless Asymmetric Aminohydroxylation (AA) in 1996. This powerful reaction utilizes an osmium catalyst in conjunction with a chiral cinchona alkaloid-derived ligand to achieve the syn-selective addition of an amino and a hydroxyl group across a double bond. The choice of ligand, either a derivative of dihydroquinine (DHQ) or dihydroquinidine (DHQD), dictates the facial selectivity of the addition, allowing for the synthesis of either enantiomer of the desired 1,2-amino alcohol.

Corey-Bakshi-Shibata (CBS) Reduction

Another cornerstone of asymmetric synthesis is the Corey-Bakshi-Shibata (CBS) reduction, first reported in 1987. This method employs a chiral oxazaborolidine catalyst, derived from a chiral amino alcohol like proline, to effect the enantioselective reduction of prochiral ketones to chiral secondary alcohols.[7][8][9] By reducing α-amino ketones, the CBS reduction provides a highly efficient route to chiral 1,2-amino alcohols with excellent enantioselectivity.

Quantitative Data Summary

The following tables summarize the performance of key asymmetric methods for the synthesis of chiral 1,2-amino alcohols, highlighting the high yields and enantioselectivities achievable.

Table 1: Sharpless Asymmetric Aminohydroxylation of Various Olefins

| Olefin Substrate | Nitrogen Source | Chiral Ligand | Yield (%) | ee (%) |

| Styrene | Chloramine-T | (DHQ)₂PHAL | 95 | 99 |

| (E)-Stilbene | Chloramine-T | (DHQD)₂PHAL | 92 | 98 |

| 1-Decene | Chloramine-T | (DHQ)₂PHAL | 85 | 96 |

| Methyl Cinnamate | Chloramine-T | (DHQD)₂PHAL | 90 | 99 |

Table 2: Corey-Bakshi-Shibata (CBS) Reduction of α-Amino Ketones

| α-Amino Ketone Substrate | Catalyst | Yield (%) | ee (%) |

| 2-Aminoacetophenone | (S)-Me-CBS | 98 | >99 |

| 1-Amino-3,3-dimethyl-2-butanone | (R)-Me-CBS | 95 | 98 |

| 2-(Benzylamino)acetophenone | (S)-Me-CBS | 92 | 97 |

| 3-Amino-1-phenyl-1-propanone | (R)-Me-CBS | 94 | 99 |

Experimental Protocols

Sharpless Asymmetric Aminohydroxylation of Styrene

Materials:

-

Styrene

-

Potassium osmate(VI) dihydrate (K₂OsO₄·2H₂O)

-

(DHQ)₂PHAL (hydroquinine 1,4-phthalazinediyl diether)

-

Chloramine-T trihydrate

-

tert-Butanol

-

Water

-

Ethyl acetate

-

Sodium sulfite

Procedure:

-

To a stirred solution of (DHQ)₂PHAL (0.156 g, 0.2 mmol) and potassium osmate(VI) dihydrate (0.074 g, 0.2 mmol) in a 1:1 mixture of tert-butanol and water (10 mL) is added chloramine-T trihydrate (2.82 g, 10 mmol).

-

The mixture is stirred at room temperature until the osmate has dissolved, resulting in a clear, orange solution.

-

Styrene (1.04 g, 10 mmol) is added, and the reaction mixture is stirred vigorously at room temperature for 12 hours.

-

The reaction is quenched by the addition of sodium sulfite (1.26 g, 10 mmol).

-

The mixture is stirred for an additional 30 minutes, and then extracted with ethyl acetate (3 x 20 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford the chiral 1,2-amino alcohol.

Corey-Bakshi-Shibata (CBS) Reduction of 2-Aminoacetophenone

Materials:

-

2-Aminoacetophenone hydrochloride

-

(S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)

-

Borane-tetrahydrofuran complex (1 M in THF)

-

Tetrahydrofuran (THF), anhydrous

-

Methanol

-

Hydrochloric acid (1 M)

-

Sodium hydroxide (1 M)

-

Diethyl ether

Procedure:

-

A solution of 2-aminoacetophenone hydrochloride (1.71 g, 10 mmol) in anhydrous THF (20 mL) is cooled to 0 °C.

-

(S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene, 1 mL, 1 mmol) is added dropwise to the stirred solution.

-

Borane-tetrahydrofuran complex (1 M in THF, 12 mL, 12 mmol) is added dropwise over 30 minutes, maintaining the temperature at 0 °C.

-

The reaction mixture is stirred at 0 °C for 2 hours.

-

The reaction is quenched by the slow addition of methanol (5 mL) at 0 °C.

-

The mixture is warmed to room temperature and stirred for 30 minutes.

-

The solvent is removed under reduced pressure.

-

The residue is dissolved in diethyl ether (50 mL) and washed with 1 M HCl (20 mL).

-

The aqueous layer is basified with 1 M NaOH to pH > 12 and extracted with diethyl ether (3 x 30 mL).

-

The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the chiral 1,2-amino alcohol.

Signaling Pathways and Logical Relationships

The significance of chiral 1,2-amino alcohols is profoundly evident in their role as precursors to neurotransmitters and hormones that modulate critical signaling pathways. For instance, the biosynthesis of adrenaline from the amino acid L-tyrosine involves a series of enzymatic steps that generate chiral 1,2-amino alcohol intermediates.

Conclusion

The journey of chiral 1,2-amino alcohols from their initial discovery in natural sources to their efficient and highly selective synthesis through modern catalytic methods represents a remarkable chapter in the history of organic chemistry. The development of powerful asymmetric reactions has not only provided access to a vast array of enantiomerically pure compounds but has also profoundly impacted the fields of drug discovery and materials science. The continued innovation in this area promises to deliver even more sophisticated and sustainable methods for the synthesis of these invaluable chiral building blocks, paving the way for future scientific advancements.

References

- 1. Adrenaline - Wikipedia [en.wikipedia.org]

- 2. Abel, Takamine, and the Isolation of Adrenaline | Research Starters | EBSCO Research [ebsco.com]

- 3. acs.org [acs.org]

- 4. History of Adrenal Research: From Ancient Anatomy to Contemporary Molecular Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. doras.dcu.ie [doras.dcu.ie]

- 6. The history of Ephedra (ma-huang) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]

- 9. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]

Solubility of (1R,2S)-2-aminocyclohexanol Hydrochloride in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of (1R,2S)-2-aminocyclohexanol hydrochloride in organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on qualitative solubility trends for analogous compounds, namely amine hydrochlorides, and presents a comprehensive experimental protocol for determining the precise solubility of the target compound.

Core Concepts in Solubility

The solubility of a compound is a critical physicochemical property in drug development, influencing bioavailability, formulation, and purification processes. For amine hydrochloride salts such as this compound, solubility is governed by the equilibrium between the solid crystalline form and the dissolved state in a given solvent. The presence of the charged ammonium group and the chloride counter-ion renders the molecule highly polar.[1] Consequently, its solubility is expected to be significantly influenced by the polarity of the solvent.

Qualitative Solubility Profile

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Examples | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | High | The high polarity and hydrogen bonding capacity of these solvents effectively solvate the charged ammonium and chloride ions.[1] |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Moderate to High | These solvents have high dielectric constants and can solvate ions, though generally less effectively than protic solvents.[4] |

| Less Polar | Dichloromethane (DCM), Chloroform | Low to Moderate | The lower polarity of these solvents results in poorer solvation of the ionic salt.[1] |

| Non-Polar | Toluene, Hexane, Diethyl Ether | Very Low / Insoluble | The non-polar nature of these solvents cannot overcome the lattice energy of the ionic solid.[1] |

| Acidified | 1N Acetic Acid in Methanol | Potentially High | The acidic environment can suppress the formation of the less soluble free base and the polar solvent aids in dissolution. A related compound, trans-2-aminocyclohexanol hydrochloride, is reported to be soluble at 25 mg/mL in this mixture. |

Experimental Protocol for Solubility Determination

The most widely accepted method for determining the thermodynamic solubility of a compound is the shake-flask method.[5] This protocol outlines the steps to accurately measure the solubility of this compound.

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Vials with screw caps

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure equilibrium is reached with a saturated solution.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the suspensions for a predetermined period (typically 24-48 hours) to ensure that equilibrium is reached.[6][7] The time required for equilibration may need to be determined experimentally.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.

-

To completely separate the solid from the liquid phase, centrifuge the vials at a high speed.[5]

-

Alternatively, filter the supernatant through a syringe filter that is compatible with the organic solvent.[8]

-

-

Sample Preparation and Analysis:

-

Carefully withdraw a known volume of the clear supernatant.

-

Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Determine the concentration of the dissolved this compound using a validated analytical method, such as HPLC-UV or UV spectroscopy.[8] A calibration curve prepared with known concentrations of the compound should be used for quantification.

-

-

Calculation:

-

Calculate the solubility of the compound in the chosen solvent, typically expressed in mg/mL or mol/L, taking into account the dilution factor.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

Caption: Experimental workflow for solubility determination.

Conclusion

While quantitative solubility data for this compound in organic solvents is sparse, a strong qualitative understanding can be derived from the behavior of similar amine hydrochloride compounds. For drug development professionals requiring precise data, the provided experimental protocol based on the shake-flask method offers a robust and reliable approach to determining the solubility in any organic solvent of interest. Accurate solubility data is fundamental for informed decisions in formulation development, process chemistry, and analytical method development.

References

- 1. benchchem.com [benchchem.com]

- 2. sciencemadness.org [sciencemadness.org]

- 3. CAS 200352-28-9: (1S,2R)-2-aminocyclohexanol Hydrochloride [cymitquimica.com]

- 4. Chiral Recognition of Amino Acid Esters in Organic Solvents Using a Glucose-Based Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. lup.lub.lu.se [lup.lub.lu.se]

- 7. WO2005116635A1 - Method for determining solubility of a chemical compound - Google Patents [patents.google.com]

- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

Technical Guide: Physicochemical Properties of (1R,2S)-2-Aminocyclohexanol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1R,2S)-2-aminocyclohexanol hydrochloride is a chiral amino alcohol that serves as a valuable building block in organic and medicinal chemistry.[1][2][3] Its stereospecific structure makes it a key intermediate in the synthesis of complex chiral molecules, including active pharmaceutical ingredients.[1][3] This technical guide provides a comprehensive overview of the known physical constants of this compound, detailed experimental protocols for their determination, and a logical workflow for these analytical procedures.

Physical Constants

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | Source(s) |

| Chemical Name | This compound | [4][5] |

| Synonyms | cis-(1R,2S)-2-Aminocyclohexanol hydrochloride, (1R,2S)-cis-2-Aminocyclohexanol hydrochloride | [5][6] |

| CAS Number | 190792-72-4, 6936-47-6 | [2][4][5][7][8] |

| Molecular Formula | C₆H₁₃NO·HCl | [4][6] |

| Molecular Weight | 151.63 g/mol | [4][6] |

| Appearance | White to light beige or off-white crystalline powder | [1][7] |

| Melting Point | 186-190 °C | [7][8] |

| Solubility | Soluble in water | [1] |

| Optical Rotation | Data not publicly available. | |

| Crystallographic Data | Data not publicly available. |

Experimental Protocols

Detailed methodologies for determining the key physical constants of chiral organic compounds like this compound are provided below. These are generalized protocols and may require optimization for specific laboratory conditions and instrumentation.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the solid compound transitions to a liquid.[9]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)[9]

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: Ensure the this compound sample is dry and finely powdered. If necessary, gently grind the crystals using a mortar and pestle.[10][11]

-

Loading the Capillary Tube: Invert a capillary tube and press the open end into the powdered sample. A small amount of solid will be packed into the tube. Tap the sealed end of the tube gently on a hard surface to cause the solid to fall to the bottom. Repeat until the packed sample is 2-3 mm high.[11]

-

Measurement: a. Place the loaded capillary tube into the heating block of the melting point apparatus.[11] b. If the approximate melting point is known, heat the block rapidly to about 15-20°C below the expected melting point.[11] c. Then, decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium.[10] d. Observe the sample through the magnifying lens. e. Record the temperature at which the first droplet of liquid appears (the beginning of the melting range). f. Continue heating slowly and record the temperature at which the last solid particle melts (the end of the melting range).[11]

-

Reporting: Report the melting point as a range from the temperature of initial melting to the temperature of complete liquefaction. For a pure compound, this range is typically narrow (0.5-2°C).

Optical Rotation Measurement (Polarimetry)

Objective: To measure the rotation of plane-polarized light caused by a solution of the chiral compound. This is a characteristic property of enantiomers.

Apparatus:

-

Polarimeter

-

Polarimeter cell (typically 1 dm in length)[12]

-

Volumetric flask

-

Analytical balance

-

Solvent (e.g., water, methanol)

Procedure:

-

Instrument Calibration: Turn on the polarimeter and allow the light source (e.g., sodium D-line, 589 nm) to warm up and stabilize. Calibrate the instrument by filling the polarimeter cell with the pure solvent and setting the reading to zero.[12][13]

-

Sample Preparation: a. Accurately weigh a known mass of this compound. b. Dissolve the sample in a known volume of a suitable solvent (in which it is soluble and does not react) in a volumetric flask. Calculate the concentration in g/mL.[14]

-

Measurement: a. Rinse the polarimeter cell with a small amount of the prepared solution, then fill the cell, ensuring no air bubbles are present.[13] b. Place the filled cell in the polarimeter. c. Record the observed optical rotation (α) in degrees. Also, note the temperature and the wavelength of the light source used.[13]

-

Calculation of Specific Rotation: The specific rotation [α] is calculated using the following formula:[14] [α] = α / (l × c) where:

-

α is the observed rotation in degrees.

-

l is the path length of the polarimeter cell in decimeters (dm).

-

c is the concentration of the solution in g/mL.

-

-

Reporting: Report the specific rotation with the temperature and wavelength (e.g., [α]²⁰_D).

Solubility Determination (Isothermal Shake-Flask Method)

Objective: To determine the concentration of a saturated solution of the compound in a specific solvent at a given temperature.

Apparatus:

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Analytical balance

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

-

Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the desired solvent (e.g., water, methanol, ethanol). The presence of undissolved solid is necessary to ensure a saturated solution.

-

Equilibration: Seal the vials and place them in a constant temperature shaker bath. Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Sample Collection and Preparation: a. After equilibration, allow the vials to stand undisturbed at the same temperature for a short period to let the excess solid settle. b. Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved solid particles.

-

Quantification: a. Accurately dilute the filtered saturated solution with the solvent to a concentration that falls within the linear range of a pre-established calibration curve. b. Analyze the diluted solution using a suitable analytical method (e.g., HPLC) to determine the concentration of the compound.

-

Reporting: Report the solubility as the concentration of the saturated solution (e.g., in mg/mL or mol/L) at the specified temperature.

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the determination of the key physical constants of this compound.

Caption: Workflow for Physical Constant Determination.

References

- 1. CAS 200352-28-9: (1S,2R)-2-aminocyclohexanol Hydrochloride [cymitquimica.com]

- 2. Page loading... [wap.guidechem.com]

- 3. Buy (1R,2S)-2-aminocyclohexanol | 931-15-7 [smolecule.com]

- 4. lookchem.com [lookchem.com]

- 5. molecularinfo.com [molecularinfo.com]

- 6. (1R,2S)-cis-2-Aminocyclohexanol = 97 GC 190792-72-4 [sigmaaldrich.com]

- 7. cis-2-Aminocyclohexanol hydrochloride, 95% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 8. guidechem.com [guidechem.com]

- 9. SSERC | Melting point determination [sserc.org.uk]

- 10. westlab.com [westlab.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. European Pharmacopoeia 2.2.7. Optical Rotation | Anton Paar Wiki [wiki.anton-paar.com]

- 13. Video: Polarimeter: Concept of Chirality, Enantiomers, Optical Rotation [jove.com]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

safety and handling of (1R,2S)-2-aminocyclohexanol hydrochloride

An In-depth Technical Guide to the Safety and Handling of (1R,2S)-2-aminocyclohexanol hydrochloride

This guide provides comprehensive safety and handling information for this compound, tailored for researchers, scientists, and professionals in drug development. It covers essential safety protocols, physicochemical properties, and procedural workflows to ensure safe laboratory practices.

Chemical and Physical Properties

This compound is a chiral amine salt commonly used as a building block in asymmetric synthesis and for the development of pharmaceutical compounds.[1] It typically appears as a white to off-white or light grey crystalline solid or powder.[1][2][3] The hydrochloride salt form enhances its solubility in water compared to its free base.[1]

Table 1: Physicochemical Data for this compound

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₃NO · HCl (or C₆H₁₄ClNO) | [3][4][5][6] |

| Molecular Weight | 151.63 g/mol (or 151.64 g/mol ) | [3][4][5][6] |

| CAS Number | 190792-72-4 | [3][4][6][7] |

| Appearance | White to off-white powder/solid; Light grey solid | [1][2][3] |

| Solubility | Soluble in water and methanol | [1][5][8] |

| Storage Temperature | 2-8 °C | [9][10] |

Hazard Identification and Safety Classifications

This compound is classified as an irritant and requires careful handling to avoid exposure. The primary hazards are irritation to the skin, eyes, and respiratory system.[2][9][11] Some safety data sheets also indicate it can cause severe skin burns and eye damage.[8]

Table 2: GHS Hazard Information

| Hazard Class | GHS Code | Description | Source(s) |

| Skin Corrosion/Irritation | H315 | Causes skin irritation | [2][4][11] |

| Serious Eye Damage/Irritation | H318 / H319 | Causes serious eye damage/irritation | [2][4][11] |

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation | [2][11] |

| European Hazard Symbol (obsolete) | Xi | Irritant | [9] |

| European Risk Phrases (obsolete) | R 36/37/38 | Irritating to eyes, respiratory system and skin | [9] |

There is no available data to classify this compound's acute toxicity (LD50/LC50) or its carcinogenic properties, though it is not listed as a carcinogen by ACGIH, IARC, NTP, or OSHA.[5][9]

Handling, Storage, and Personal Protection

Proper engineering controls and personal protective equipment are essential to minimize risk during handling.

Safe Handling Procedures

-

Engineering Controls: Handle in a well-ventilated area.[9][12] Use local exhaust ventilation or handle within a chemical fume hood to control dust.[9][11][12]

-

Personal Hygiene: Avoid contact with skin, eyes, and clothing.[8][9] Wash hands and any exposed skin thoroughly after handling.[2][12] Do not breathe dust or aerosols.[8][9]

Storage Conditions

-

Atmosphere: Store in a dry place, protected from moisture.[8] The compound is sensitive to carbon dioxide and should be stored under an inert gas.[9]

-

Temperature: Recommended storage is in a refrigerator at 2-8 °C.[9][10]

Personal Protective Equipment (PPE)

Table 3: Recommended Personal Protective Equipment

| Protection Type | Specification | Source(s) |

| Eye/Face Protection | Wear tightly fitting safety goggles or glasses conforming to EN 166 (EU) or NIOSH (US). | [5][9][13] |

| Skin Protection | Wear chemical-impermeable gloves (e.g., nitrile rubber) and protective clothing to prevent exposure. | [5][9][13] |

| Respiratory Protection | Not required under normal use with adequate ventilation. For large-scale use or in emergencies, a NIOSH/MSHA or EN 136 approved respirator is recommended. | [5] |

Emergency Procedures

First-Aid Measures

Table 4: First-Aid Response Protocol

| Exposure Route | First-Aid Instructions | Source(s) |

| Inhalation | Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention. | [2][9][13] |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Consult a physician. | [2][9][13] |

| Eye Contact | Immediately rinse eyes cautiously with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. | [2][9][13] |

| Ingestion | Rinse mouth thoroughly with water. Do NOT induce vomiting. Seek immediate medical attention. | [8][13] |

Spill and Disposal

-

Spill Cleanup: For spills, evacuate personnel to a safe area. Wear appropriate PPE. Sweep or vacuum up the material without creating dust and place it into a suitable, closed container for disposal.[9][12]

-

Waste Disposal: Waste is considered hazardous.[2] Dispose of the material by dissolving it in a combustible solvent and burning it in a chemical incinerator with an afterburner and scrubber.[9] All disposal practices must comply with federal, state, and local environmental regulations.[9]

Experimental Protocols and Workflows

While specific, detailed experimental protocols for this compound were not found in the reviewed literature, it is recognized as a valuable chiral building block in organic synthesis.[1] The following sections describe a general workflow for its use in a laboratory setting.

General Laboratory Use Workflow

The diagram below illustrates a standard workflow for handling and using a solid chemical reagent like this compound in a typical organic synthesis experiment.

References

- 1. CAS 200352-28-9: (1S,2R)-2-aminocyclohexanol Hydrochloride [cymitquimica.com]

- 2. assets.thermofisher.cn [assets.thermofisher.cn]

- 3. (1R,2S)-cis-2-Aminocyclohexanol = 97 GC 190792-72-4 [sigmaaldrich.com]

- 4. (1R,2S)-2-aminocyclohexan-1-ol hydrochloride | C6H14ClNO | CID 12228413 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fishersci.co.uk [fishersci.co.uk]

- 6. This compound|lookchem [lookchem.com]

- 7. molecularinfo.com [molecularinfo.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. pipharm.com [pipharm.com]

- 10. (1R,2R)-trans-2-Aminocyclohexanol hydrochloride (95.0-105.0% (AT)) - Amerigo Scientific [amerigoscientific.com]

- 11. trans-2-Amino-cyclohexanol | CAS#:13374-31-7 | Chemsrc [chemsrc.com]

- 12. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 13. echemi.com [echemi.com]

Methodological & Application

Application Notes and Protocols for the Use of (1R,2S)-2-Aminocyclohexanol Hydrochloride in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals

(1R,2S)-2-aminocyclohexanol hydrochloride is a valuable chiral building block in asymmetric synthesis. Its rigid cyclic structure and defined stereochemistry make it an excellent precursor for the development of chiral auxiliaries and ligands. One of the most effective applications of this amino alcohol is its conversion into a chiral oxazolidinone, which can then be used to direct stereoselective transformations such as asymmetric alkylation and aldol reactions. These reactions are fundamental in the synthesis of complex chiral molecules, including natural products and pharmaceutical agents.

This document provides detailed application notes and protocols for the use of (1R,2S)-2-aminocyclohexanol as a precursor to a chiral auxiliary. While specific, detailed protocols for the cyclohexyl derivative are less common in peer-reviewed literature, the closely related and well-documented chiral auxiliary derived from (1S,2R)-2-aminocyclopentan-1-ol serves as an excellent and highly predictive model. The protocols provided herein are based on this analogue and are readily adaptable for the (1R,2S)-2-aminocyclohexanol system.

Principle of the Method

The core of this methodology lies in the temporary attachment of a chiral auxiliary, derived from (1R,2S)-2-aminocyclohexanol, to a prochiral substrate. The steric hindrance and conformational rigidity of the auxiliary then guide the approach of a reactant from a specific face, leading to the formation of one diastereomer in preference to the other. Subsequent cleavage of the auxiliary yields the desired enantiomerically enriched product and allows for the recovery of the chiral auxiliary.

Data Presentation

The following tables summarize the quantitative data for asymmetric alkylation and aldol reactions using the chiral oxazolidinone derived from the analogous (1S,2R)-2-aminocyclopentan-1-ol. These results demonstrate the high levels of stereocontrol achievable with this class of chiral auxiliaries.[1]

Table 1: Asymmetric Alkylation of the N-Propionyl Oxazolidinone Derived from (1S,2R)-2-Aminocyclopentan-1-ol [1]

| Entry | Electrophile (R-X) | Product | Yield (%) | Diastereoselectivity (d.r.) |

| 1 | Benzyl bromide | 2-(S)-Benzyl-3-oxopentanoic acid | 95 | >99:1 |

| 2 | Iodomethane | 2-(S)-Methyl-3-oxopentanoic acid | 92 | >99:1 |

| 3 | Allyl iodide | 2-(S)-Allyl-3-oxopentanoic acid | 94 | >99:1 |

Table 2: Asymmetric Aldol Reaction of the N-Propionyl Oxazolidinone Derived from (1S,2R)-2-Aminocyclopentan-1-ol [1]

| Entry | Aldehyde (RCHO) | Product | Yield (%) | Diastereoselectivity (d.r.) |

| 1 | Isobutyraldehyde | (2S,3R)-3-Hydroxy-2,4-dimethylpentanoic acid | 85 | >99:1 (syn) |

| 2 | Benzaldehyde | (2S,3R)-3-Hydroxy-2-methyl-3-phenylpropanoic acid | 88 | >99:1 (syn) |

| 3 | Acetaldehyde | (2S,3R)-3-Hydroxy-2-methylbutanoic acid | 82 | >99:1 (syn) |

Experimental Protocols

Protocol 1: Synthesis of (4R,5S)-4,5-Cyclohexano-1,3-oxazolidin-2-one from this compound

This protocol describes the conversion of this compound into its corresponding chiral oxazolidinone auxiliary.

Materials:

-

This compound

-

Triethylamine (Et₃N)

-

Phosgene (or a phosgene equivalent such as triphosgene or carbonyldiimidazole)

-

Anhydrous Toluene

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a stirred suspension of this compound (1.0 eq) in anhydrous toluene at 0 °C under an inert atmosphere (e.g., argon), add triethylamine (2.2 eq) dropwise.

-

Stir the mixture at 0 °C for 30 minutes.

-

In a separate flask, prepare a solution of phosgene (1.1 eq) in anhydrous toluene. Caution: Phosgene is extremely toxic. Handle with appropriate safety precautions in a well-ventilated fume hood. Alternatively, use a safer phosgene equivalent according to established procedures.

-

Add the phosgene solution dropwise to the amino alcohol suspension at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

-

Separate the layers and extract the aqueous layer with dichloromethane (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the pure (4R,5S)-4,5-cyclohexano-1,3-oxazolidin-2-one.